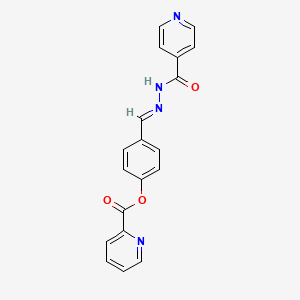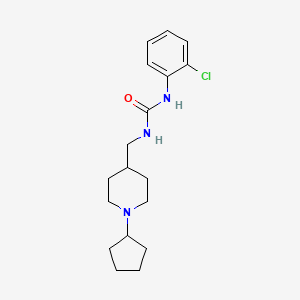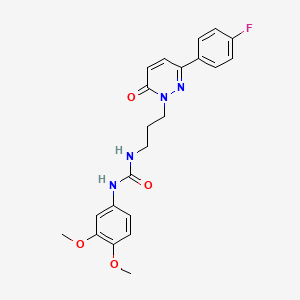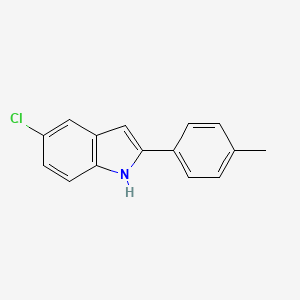
1-(3,4-Dimethylphenyl)-3-(1-(furan-3-yl)propan-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dimethylphenyl)-3-(1-(furan-3-yl)propan-2-yl)urea, also known as MK-0646, is a small molecule inhibitor that targets the insulin-like growth factor 1 receptor (IGF-1R). It is a promising drug candidate for the treatment of cancer and other diseases that involve abnormal cell growth and proliferation.
Applications De Recherche Scientifique
Accumulation and Impact of Furan Compounds in Uremic Serum
Inhibitors of Drug Binding : Furan carboxylic acids, including 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, were identified in uremic serum, demonstrating an inhibitory effect on the binding of drugs to albumin. These acids, particularly 3-carboxy-4-methyl-5-propyl-2-furanpropionic acid, accumulate in the serum of chronic hemodialysis patients and are not effectively removed by conventional hemodialysis due to strong binding to plasma protein, suggesting potential implications for drug efficacy and toxicity in patients with renal failure Niwa, T., Takeda, N., Maeda, K., Shibata, M., & Tatematsu, A. (1988).
Clinical Relevance of CMPF : Another study explored the clinical relevance of 3-Carboxy-4-methyl-5-propyl-2-furanpropionate (CMPF), a metabolite of furan fatty acid, in hemodialysis patients. It was found that CMPF levels were correlated with nutritional parameters and lean mass but were not independently associated with mortality and cardiovascular morbidity. This suggests CMPF's potential role as a marker of healthy diet and omega-3 intakes rather than a uremic toxin Luce, M., Bouchara, A., Pastural, M., Granjon, S., Szelag, J., Laville, M., Arkouche, W., Fouque, D., Soulage, C., & Koppe, L. (2018).
Research on Furan Derivatives in Environmental and Biological Contexts
Exposure to Insecticide Lines : A study examining exposure to neonicotinoids, organophosphates, and pyrethroids in young children in Japan found detectable levels of various metabolites in urine, highlighting environmental exposure to these insecticide lines. This underscores the importance of assessing exposure to furan-related compounds and their potential health impacts Osaka, A., Ueyama, J., Kondo, T., Nomura, H., Sugiura, Y., Saito, I., Nakane, K., Takaishi, A., Ogi, H., Wakusawa, S., Ito, Y., & Kamijima, M. (2016).
Metabolism and Excretion Studies : The identification and metabolic origin of furan derivatives like 2-furoylglycine and 2,5-furandicarboxylic acid in human urine were explored, with findings suggesting dietary origins from food prepared by strong heating. This research contributes to understanding the metabolic pathways and potential toxicological effects of furan derivatives Pettersen, J. E., & Jellum, E. (1972).
Propriétés
IUPAC Name |
1-(3,4-dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-4-5-15(8-12(11)2)18-16(19)17-13(3)9-14-6-7-20-10-14/h4-8,10,13H,9H2,1-3H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBJVENUNTRYWCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC(C)CC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-3-[1-(furan-3-yl)propan-2-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-fluorophenyl)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2739081.png)
![3-Chloro-N-[1-(3,5-dimethylphenyl)propan-2-yl]pyrazine-2-carboxamide](/img/structure/B2739082.png)





![(2S)-3-methyl-2-[(4-methylbenzoyl)amino]butanoic acid](/img/structure/B2739089.png)



![2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenethylacetamide](/img/structure/B2739100.png)
